molecular formula C13H12ClNO5 B13680785 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13680785
M. Wt: 297.69 g/mol
InChI Key: KRRFGIRYGAFJFF-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of chloro, methoxy, and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and 5-methylisoxazole-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzaldehyde
  • 2-Chloro-3,4-dimethoxybenzil
  • 2-Chloro-3,4-dimethoxyphenylacetic acid

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and carboxylic acid moiety make it particularly versatile for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H12ClNO5

Molecular Weight

297.69 g/mol

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H12ClNO5/c1-6-9(13(16)17)11(15-20-6)7-4-5-8(18-2)12(19-3)10(7)14/h4-5H,1-3H3,(H,16,17)

InChI Key

KRRFGIRYGAFJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=C(C=C2)OC)OC)Cl)C(=O)O

Origin of Product

United States

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